molecular formula C12H16FNO B13530651 2-(5-Fluoro-2-methoxyphenyl)piperidine

2-(5-Fluoro-2-methoxyphenyl)piperidine

Cat. No.: B13530651
M. Wt: 209.26 g/mol
InChI Key: CNFACAFDNFVQKV-UHFFFAOYSA-N
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Description

2-(5-Fluoro-2-methoxyphenyl)piperidine is a chemical compound with the molecular formula C12H16FNO It is a derivative of piperidine, a six-membered ring containing one nitrogen atom The compound features a fluorine atom and a methoxy group attached to a phenyl ring, which is further connected to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Fluoro-2-methoxyphenyl)piperidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-2-methoxybenzaldehyde and piperidine.

    Formation of Intermediate: The aldehyde group of 5-fluoro-2-methoxybenzaldehyde is first converted into an intermediate, such as an imine or a Grignard reagent.

    Cyclization: The intermediate is then subjected to cyclization reactions to form the piperidine ring. This step may involve the use of catalysts and specific reaction conditions to ensure the formation of the desired product.

    Purification: The final product, this compound, is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(5-Fluoro-2-methoxyphenyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The fluorine atom and methoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydride (NaH) and various halogenating agents can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(5-Fluoro-2-methoxyphenyl)piperidine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(5-Fluoro-2-methoxyphenyl)piperidine involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom and methoxy group play a crucial role in modulating the compound’s binding affinity and specificity. The compound may exert its effects through pathways involving signal transduction and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Fluoro-2-methoxyphenyl)ethylamine
  • 2-(5-Fluoro-2-methoxyphenyl)propylamine
  • 2-(5-Fluoro-2-methoxyphenyl)butylamine

Uniqueness

2-(5-Fluoro-2-methoxyphenyl)piperidine is unique due to its specific structural features, such as the presence of a piperidine ring, a fluorine atom, and a methoxy group

Properties

Molecular Formula

C12H16FNO

Molecular Weight

209.26 g/mol

IUPAC Name

2-(5-fluoro-2-methoxyphenyl)piperidine

InChI

InChI=1S/C12H16FNO/c1-15-12-6-5-9(13)8-10(12)11-4-2-3-7-14-11/h5-6,8,11,14H,2-4,7H2,1H3

InChI Key

CNFACAFDNFVQKV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)F)C2CCCCN2

Origin of Product

United States

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